Cas no 31408-24-9 (5-(4-Chlorophenyl)-2-pyrimidinethiol)

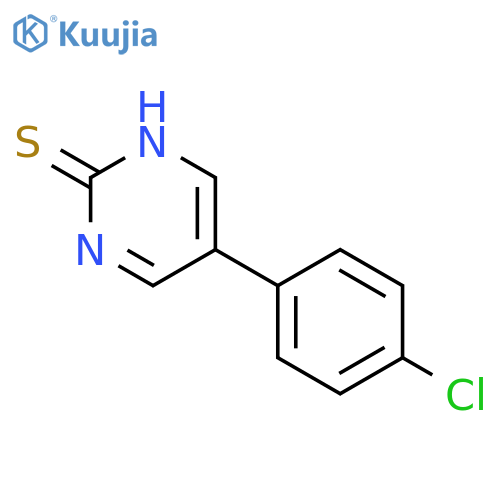

31408-24-9 structure

商品名:5-(4-Chlorophenyl)-2-pyrimidinethiol

CAS番号:31408-24-9

MF:C10H7ClN2S

メガワット:222.693979501724

MDL:MFCD00232539

CID:319111

PubChem ID:2764252

5-(4-Chlorophenyl)-2-pyrimidinethiol 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)-

- 5-(4-chlorophenyl)-1H-pyrimidine-2-thione

- 5-(4-chlorophenyl)-2-pyriMidinethiol

- 5-(4-chloro-phenyl)-1H-pyrimidine-2-thione

- 5-(4-chlorophenyl)pyrimidine-2-thiol

- 5-p-Chlorphenylpyrimidin-2-thiol

- 7J-591S

- chlorophenylpyrimidinethiol

- CS-0333110

- 31408-24-9

- AKOS005070973

- DTXSID10377376

- MFCD00232539

- FT-0680559

- J-516238

- 5-(4-Chlorophenyl)-2-pyrimidinethiol

-

- MDL: MFCD00232539

- インチ: InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)

- InChIKey: TWTICSLSIMZTBQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=CN=C(N=C2)S

計算された属性

- せいみつぶんしりょう: 222.00200

- どういたいしつりょう: 222.001847

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: Not available

- 密度みつど: 1.35

- ゆうかいてん: 265-268°C

- ふってん: 357.1°C at 760 mmHg

- フラッシュポイント: 169.8°C

- 屈折率: 1.674

- PSA: 64.58000

- LogP: 3.08570

- じょうきあつ: Not available

5-(4-Chlorophenyl)-2-pyrimidinethiol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(4-Chlorophenyl)-2-pyrimidinethiol 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-(4-Chlorophenyl)-2-pyrimidinethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB159628-20 g |

5-(4-Chlorophenyl)-2-pyrimidinethiol; . |

31408-24-9 | 20g |

€1921.50 | 2023-05-08 | ||

| Chemenu | CM516918-5g |

5-(4-Chlorophenyl)pyrimidine-2-thiol |

31408-24-9 | 95% | 5g |

$676 | 2023-02-02 | |

| TRC | C385880-50mg |

5-(4-Chlorophenyl)-2-pyrimidinethiol |

31408-24-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C385880-100mg |

5-(4-Chlorophenyl)-2-pyrimidinethiol |

31408-24-9 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C385880-500mg |

5-(4-Chlorophenyl)-2-pyrimidinethiol |

31408-24-9 | 500mg |

$ 320.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045286-5g |

5-(4-Chlorophenyl)-2-pyrimidinethiol |

31408-24-9 | >95% | 5g |

11345CNY | 2021-05-07 | |

| abcr | AB159628-5g |

5-(4-Chlorophenyl)-2-pyrimidinethiol; . |

31408-24-9 | 5g |

€637.30 | 2025-02-14 | ||

| A2B Chem LLC | AF70167-10g |

5-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL |

31408-24-9 | >95% | 10g |

$1041.00 | 2024-04-20 | |

| 1PlusChem | 1P00C8K7-10mg |

5-(4-Chlorophenyl)-2-pyrimidinethiol |

31408-24-9 | >95% | 10mg |

$236.00 | 2025-02-26 | |

| abcr | AB159628-1 g |

5-(4-Chlorophenyl)-2-pyrimidinethiol; . |

31408-24-9 | 1g |

€240.40 | 2023-05-08 |

5-(4-Chlorophenyl)-2-pyrimidinethiol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

31408-24-9 (5-(4-Chlorophenyl)-2-pyrimidinethiol) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31408-24-9)5-(4-Chlorophenyl)-2-pyrimidinethiol

清らかである:99%/99%

はかる:1g/5g

価格 ($):271.0/621.0